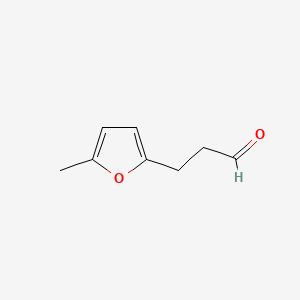

5-Methylfuran-2-propionaldehyde

Descripción

Significance of Furan (B31954) Ring System in Organic Chemistry and Related Disciplines

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of organic chemistry. acs.orgnumberanalytics.comchemicalbook.com Its unique structure, characterized by a planar, electron-rich system, makes it a highly reactive and versatile building block for synthesizing complex molecules. acs.orgnumberanalytics.com Although it exhibits aromatic character, its resonance energy is considerably lower than that of benzene, which allows furan to undergo dearomatization reactions under relatively mild conditions. acs.org This reactivity makes it a valuable precursor in the synthesis of a wide array of compounds. acs.org

Furan and its derivatives are integral to numerous applications, serving as starting materials for pharmaceuticals, agrochemicals like fungicides, and polymers. acs.orgchemicalbook.comnumberanalytics.com The furan nucleus is a fundamental skeleton in many substances with anti-bacterial, anti-inflammatory, and anti-cancer properties, highlighting its importance in medicinal chemistry. utripoli.edu.ly Furthermore, the ability to derive furans from inexpensive and renewable resources like carbohydrates positions them at the forefront of sustainable and green chemistry initiatives. chemicalbook.commdpi.com

Overview of Aldehyde Functionalities in Organic Synthesis and Biochemical Processes

Aldehydes are a fundamental class of organic compounds defined by the presence of a carbonyl group (a carbon-oxygen double bond) attached to at least one hydrogen atom. numberanalytics.comteachy.appchemistrytalk.org This functional group, typically located at the end of a carbon chain, imparts significant reactivity to the molecule. chemistrytalk.orgteachy.ai Aldehydes are key intermediates in organic synthesis due to their susceptibility to a wide variety of transformations, including nucleophilic addition, oxidation to form carboxylic acids, and reduction to yield alcohols. numberanalytics.comteachy.aibritannica.com Their reactivity, which is generally greater than that of ketones, stems from the accessible nature of the carbonyl carbon. chemistrytalk.org

In the realm of biochemistry, aldehydes are crucial participants in numerous biological processes. numberanalytics.com They are involved in metabolic pathways such as glycolysis and are essential for the synthesis of vital biomolecules. numberanalytics.com The properties of aldehydes can vary significantly with their molecular structure; short-chain aldehydes are known for their often pungent odors, whereas longer-chain variants are frequently used for their pleasant aromas in fragrances. teachy.app

Contextualizing 5-Methylfuran-2-propionaldehyde within Contemporary Chemical Research

This compound, also known as 3-(5-methyl-2-furyl)propanal, is a molecule that integrates the reactive features of both the furan ring and the aldehyde functional group. chemicalbook.com This compound serves as a valuable intermediate in the synthesis of more complex molecules, including various pharmaceuticals and agricultural chemicals. chemimpex.com

In research settings, it is utilized in laboratory studies to investigate reaction mechanisms and to pioneer new chemical processes. chemimpex.com The 2-methylfuran (B129897) portion of the molecule is particularly relevant as 2-methylfuran itself is a significant platform chemical that can be produced from biomass. mdpi.com This connection places this compound within the important and expanding field of value-added chemicals derived from renewable feedstocks. mdpi.com While it possesses unique aromatic properties, its primary role in contemporary research is as a building block in organic synthesis. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(5-methylfuran-2-yl)propanal | fishersci.com |

| Synonyms | 5-Methyl-2-furanpropanal, 3-(5-Methyl-2-furyl)propionaldehyde | chemicalbook.comchemcd.com |

| CAS Number | 34756-16-6 | chemicalbook.com |

| Molecular Formula | C₈H₁₀O₂ | chemicalbook.com |

| Molecular Weight | 138.16 g/mol | chemicalbook.com |

| Appearance | Colorless to Light orange to Yellow liquid | chemicalbook.com |

| Boiling Point | 58°C at 4 mmHg | chemicalbook.com |

| Density | 1.037 g/cm³ | chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(5-methylfuran-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-7-4-5-8(10-7)3-2-6-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUABKBDHGOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188309 | |

| Record name | 5-Methylfuran-2-propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34756-16-6 | |

| Record name | 5-Methyl-2-furanpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34756-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylfuran-2-propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034756166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34756-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylfuran-2-propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2-propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(5-Methyl-2-furyl)propionaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53DVM2W5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Methylfuran 2 Propionaldehyde

Biomass-Derived Synthetic Routes and Precursor Utilization

The synthesis of furanic aldehydes from biomass is a cornerstone of green chemistry, aiming to replace petroleum-based feedstocks with renewable resources. mdpi.comeep1987.com These routes primarily leverage carbohydrates found in lignocellulosic biomass.

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is a significant pathway for the formation of a wide array of flavor and aroma compounds, including furan (B31954) derivatives. wikipedia.org While not a targeted synthetic method, understanding its mechanisms provides insight into the formation of the 5-methylfuran core.

The reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine, which then rearranges to an Amadori product. wikipedia.org Subsequent degradation of this intermediate through various pathways, including dehydration and fragmentation, can lead to the formation of furan and its derivatives. wikipedia.orgnih.gov

The formation of furan and 2-methylfuran (B129897) has been studied in model systems. nih.govresearchgate.net Key findings indicate two primary pathways:

Intact Sugar Skeleton: Under roasting conditions, the carbon skeleton of the sugar can dehydrate and cyclize to form the furan ring. nih.gov

Fragment Recombination: Reactive C2 and C3 fragments, such as acetaldehyde (B116499) and glycolaldehyde, can be generated from both sugars and certain amino acids (e.g., alanine, threonine). nih.gov These fragments can then recombine. 2-Methylfuran formation is particularly favored in the presence of amino acids through aldol-type reactions of these fragments. nih.govresearchgate.net

For the specific synthesis of 5-Methylfuran-2-propionaldehyde via this pathway, it is hypothesized that precursors capable of generating a C3 aldehyde fragment would be necessary, in conjunction with reactions that form the 5-methylfuran ring.

More controlled and higher-yielding methods for producing furanics from biomass involve targeted catalytic conversions of carbohydrates. taylorfrancis.comresearchgate.net

A primary route to 5-substituted furans begins with the acid-catalyzed dehydration of C6 sugars (hexoses), derived from cellulose (B213188), into 5-hydroxymethylfurfural (B1680220) (HMF). eep1987.comnih.gov HMF is a critical platform chemical containing both an aldehyde and a hydroxyl group, making it a versatile starting point for various derivatives. researchgate.netnih.gov

To obtain the methyl group characteristic of 5-methylfuran derivatives, HMF undergoes selective hydrogenolysis. This reaction reduces the hydroxymethyl group at the C5 position to a methyl group while preserving the aldehyde function at the C2 position, yielding 5-methylfurfural (B50972). wikipedia.org This conversion can be achieved using various heterogeneous catalysts.

From 5-methylfurfural, a subsequent two-carbon chain extension would be required to form this compound. This could theoretically be accomplished through reactions such as a Wittig reaction with a C2 ylide followed by selective hydroboration-oxidation of the resulting alkene, or through a Knoevenagel condensation with a compound like malonic acid followed by reduction and decarboxylation steps.

Hydroxyalkylation/Alkylation (HAA) is a powerful C-C coupling strategy for increasing the carbon chain length of biomass-derived molecules, often used in the production of fuel precursors. rsc.org This reaction typically involves the coupling of an electron-rich furan, such as 2-methylfuran (2-MF), with a carbonyl compound in the presence of an acid catalyst. rsc.orgresearchgate.net

The reaction of 2-MF with aldehydes or ketones proceeds via an initial hydroxyalkylation followed by a subsequent alkylation with another molecule of 2-MF or dehydration/oligomerization. researchgate.netresearchgate.net Various solid acid catalysts, including niobic acid and ion-exchange resins, have proven effective for these transformations. rsc.orgresearchgate.net A 2020 study demonstrated that a niobic acid catalyst treated at 400 °C gave a 90% yield of a C15 fuel precursor from the HAA reaction of 2-MF with furfural (B47365). rsc.org

To synthesize this compound, one could envision a modified HAA-type reaction where 2-methylfuran reacts with a C3 carbonyl compound like acrolein or its protected equivalent. Careful control of reaction conditions and catalyst selection would be crucial to favor the mono-alkylation product and prevent polymerization or other side reactions.

Table 1: Performance of Various Acid Catalysts in the HAA Reaction of 2-Methylfuran (2-MF) with Carbonyl Compounds

This table presents data from related HAA reactions to illustrate catalyst efficacy.

| Catalyst | Carbonyl Partner | Temperature (°C) | Butanal Conversion (%) | Selectivity to Target Product | Reference |

| Dowex 50Wx2 | Butanal | 50 | 90 | High (negligible oligomers) | researchgate.net |

| Niobic Acid (NAC400) | Furfural | 120 | ~95 | ~90% yield of C15 precursor | rsc.org |

| H-Y Zeolite (H-Y-mod-1) | Furfural | 130 | 99.8 | 91.2% yield of C15 precursor | researchgate.net |

| LF Resin | Furfural | 130 | >99 | High | researchgate.net |

Catalytic Conversion Strategies from Renewable Feedstocks

Organometallic and Homogeneous Catalysis in Targeted Synthesis

Organometallic and homogeneous catalysts offer high selectivity and efficiency for specific transformations in furan chemistry. Palladium-catalyzed reactions, in particular, are widely used for forming substituted furans. acs.org

Hydrogenation of the aldehyde group in furfural to produce furfuryl alcohol is a key industrial process, with catalysts based on copper, nickel, platinum, and ruthenium being extensively studied. rsc.orgcsic.es More advanced bimetallic phosphide (B1233454) catalysts, such as RuMoP, have shown high selectivity for this transformation due to their Lewis acidic nature. rsc.org While this involves reduction, the principles of catalyst design for selective transformations on the furan ring are directly applicable.

For the synthesis of this compound, organometallic cross-coupling reactions represent a plausible, albeit more complex, route. A strategy could involve:

Synthesis of a 2-halo-5-methylfuran.

A Heck coupling reaction with an acrolein equivalent (e.g., acrolein diethyl acetal) to introduce the three-carbon side chain.

Deprotection of the acetal (B89532) to reveal the propionaldehyde (B47417) functionality.

Homogeneous catalysts like H₅PV₂Mo₁₀O₄₀ have also been explored for the oxidation of furfural to other valuable chemicals, demonstrating the tunability of these systems for selective transformations of the aldehyde group. rsc.org

Novel Reagent Applications in Aldehyde Synthesis Relevant to Furan Chemistry

The direct introduction of an aldehyde group onto a furan ring is a fundamental transformation. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles like furan, using a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) system. mdpi.com This method is highly effective for producing 2-furaldehydes.

However, the Vilsmeier-Haack reaction is limited to introducing a single carbon (formyl group). To synthesize this compound, reagents capable of introducing a 3-oxopropyl group are required. Modern organic synthesis offers several possibilities:

Acrolein Anion Equivalents: Using umpolung (polarity inversion) chemistry, a nucleophilic equivalent of acrolein could be generated and reacted with an electrophilic 5-methylfuran derivative.

Friedel-Crafts Acylation: A Friedel-Crafts reaction on 2-methylfuran using 3-chloropropionyl chloride would install the required carbon skeleton. The resulting chloroketone could then be subjected to elimination to form an enone, followed by selective reduction to the saturated aldehyde.

Hydroformylation: The hydroformylation of a 2-vinyl-5-methylfuran substrate, using rhodium or cobalt catalysts, could potentially install the aldehyde group at the terminal position of the vinyl chain, directly yielding the target propionaldehyde.

These advanced methods, while not explicitly reported for this compound, represent the forefront of synthetic organic chemistry and could be adapted for its targeted synthesis from furanic precursors.

Stereoselective and Enantioselective Synthesis Considerations

The synthesis of specific stereoisomers of this compound, a chiral aldehyde, necessitates the use of advanced stereoselective and enantioselective methodologies. While specific documented syntheses for this exact compound are not extensively reported in publicly available literature, established principles of asymmetric synthesis can be applied to devise potential routes. These strategies primarily focus on the creation of the chiral center at the β-position relative to the aldehyde group. The main approaches include asymmetric hydroformylation of a suitable precursor, organocatalytic conjugate additions, and the use of chiral auxiliaries.

A promising theoretical approach involves the asymmetric hydroformylation of 2-vinyl-5-methylfuran. This method introduces the aldehyde functionality and sets the stereocenter in a single, atom-economical step. The success of this reaction hinges on the selection of an appropriate chiral catalyst system, typically based on rhodium or copper complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands. The catalyst's chiral environment dictates the facial selectivity of the addition of the formyl group to the double bond, leading to the preferential formation of one enantiomer. A recent development in this area is the use of copper hydride (CuH) catalysis for the formal hydroformylation of vinyl arenes, which provides access to α-aryl acetal products with high enantioselectivity. nih.govnih.gov This methodology could potentially be adapted for furan-containing substrates.

Organocatalysis offers another powerful tool for the enantioselective synthesis of chiral aldehydes. One potential strategy is the asymmetric Michael addition to 5-methyl-2-furanacrolein. In this approach, a nucleophile is added to the β-position of the α,β-unsaturated aldehyde, guided by a chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl (B83357) ether. nih.gov The catalyst forms a transient chiral iminium ion with the acrolein, which directs the incoming nucleophile to one face of the molecule, thereby establishing the stereocenter with high enantioselectivity. Subsequent reduction of the double bond would then yield the desired enantiomerically enriched this compound. Research on organocatalytic asymmetric Michael additions of aldehydes to various acceptors has shown high yields and stereoselectivities. rsc.orgmdpi.com

The use of chiral auxiliaries represents a classical and reliable method for achieving stereocontrol. thieme-connect.com In this approach, a readily available chiral molecule (the auxiliary) is covalently attached to a precursor molecule. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a furan-containing α,β-unsaturated acid or ester could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazine. A diastereoselective conjugate addition of a methyl group to the β-position would then establish the desired stereocenter. Finally, the removal of the chiral auxiliary would furnish the enantiomerically enriched target aldehyde. This method allows for predictable stereochemical control and often results in high diastereomeric and enantiomeric excesses.

A hypothetical asymmetric aldol (B89426) reaction could also be envisioned, starting from 5-methyl-2-furaldehyde. nih.govresearchgate.netosti.gov An enantioselective aldol addition of an acetate (B1210297) enolate or its equivalent, catalyzed by a chiral Lewis acid or an organocatalyst, would generate a β-hydroxy ester. This intermediate would then require several transformations, including protection of the hydroxyl group, reduction of the ester to an aldehyde, and deprotection, to arrive at the final product. While potentially longer, this route could also provide access to the desired chiral aldehyde.

To illustrate these potential synthetic strategies, the following table summarizes the key aspects of each approach.

| Methodology | Precursor | Key Reagents/Catalysts | Intermediate | Anticipated Outcome |

| Asymmetric Hydroformylation | 2-Vinyl-5-methylfuran | Chiral Rhodium or Copper Complexes | (R)- or (S)-5-Methylfuran-2-propionaldehyde | High enantioselectivity |

| Organocatalytic Michael Addition | 5-Methyl-2-furanacrolein | Chiral Secondary Amine (e.g., Proline derivative) | Chiral γ-substituted aldehyde | High enantioselectivity |

| Chiral Auxiliary-Mediated Synthesis | Furan-containing α,β-unsaturated ester | Chiral Auxiliary (e.g., Evans oxazolidinone) | Diastereomerically pure adduct | High diastereoselectivity |

| Asymmetric Aldol Reaction | 5-Methyl-2-furaldehyde | Chiral Lewis Acid or Organocatalyst | Chiral β-hydroxy ester | Moderate to high enantioselectivity |

Elucidating Reaction Mechanisms and Pathways of 5 Methylfuran 2 Propionaldehyde

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions

The reactivity of 5-Methylfuran-2-propionaldehyde is characterized by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the furan (B31954) ring, alongside the potential for enolate formation at the α-carbon of the propionaldehyde (B47417) chain.

Schiff Base Formation and Amine Condensation Reactions with Amino Acids

The aldehyde group of this compound readily undergoes condensation reactions with primary amines, such as the amino groups of amino acids, to form Schiff bases (imines). This reaction is of significant interest in food chemistry and toxicology, as furan derivatives can be formed during the heat treatment of foods and subsequently react with amino acids.

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the stable C=N double bond of the Schiff base. While specific studies on this compound are not extensively documented, the reactivity is analogous to that of other furan aldehydes like 5-(hydroxymethyl)-2-furaldehyde (HMF). Studies have shown that HMF reacts with the amino groups of lysine (B10760008) and glycine (B1666218) to form Schiff base adducts. mpg.deresearchgate.netstudysmarter.co.uk For instance, the reaction with the ε-amino group of lysine is a key step in the Maillard reaction. It is anticipated that this compound would react similarly with amino acids, with the propionaldehyde side chain influencing the reaction kinetics.

The general reaction can be depicted as:

R-CHO + R'-NH₂ ⇌ R-CH(OH)-NH-R' ⇌ R-CH=N-R' + H₂O

Where R represents the 5-methylfuran-2-yl)ethyl group and R' represents the amino acid residue.

Aldol-Type Condensations and Related Carbonyl Chemistry

The presence of α-hydrogens on the propionaldehyde chain of this compound allows it to undergo base- or acid-catalyzed aldol-type condensation reactions. In these reactions, the aldehyde can act as both an electrophile (at the carbonyl carbon) and a nucleophile (after deprotonation to form an enolate).

Self-Condensation: In the presence of a base, this compound can undergo self-condensation. The enolate of one molecule attacks the carbonyl group of a second molecule to form a β-hydroxy aldehyde, which can then dehydrate upon heating to yield an α,β-unsaturated aldehyde.

Crossed-Aldol Condensation: More complex mixtures of products can be formed in crossed-aldol condensations with other carbonyl compounds. acs.org When reacting with a non-enolizable aldehyde (e.g., benzaldehyde), this compound would primarily act as the nucleophilic component. pharmaguideline.com However, if the other aldehyde also possesses α-hydrogens (e.g., propanal), a mixture of four possible products can result from both self- and cross-condensation reactions. acs.orgnih.gov The product distribution is influenced by factors such as the relative reactivity of the aldehydes, the concentration of reactants, and the reaction temperature. researchgate.net

Below is a table illustrating the potential products of a crossed-aldol condensation between this compound and propanal.

| Reactants | Enolate Source | Electrophile | Product Type |

| This compound + Propanal | This compound | This compound | Self-condensation |

| This compound + Propanal | Propanal | Propanal | Self-condensation |

| This compound + Propanal | This compound | Propanal | Cross-condensation |

| This compound + Propanal | Propanal | This compound | Cross-condensation |

Radical-Initiated Reaction Dynamics and Atmospheric Chemistry Implications

Furanoids, including this compound, are emitted into the atmosphere from sources such as biomass burning. noaa.govacs.org Their subsequent reactions with atmospheric radicals like hydroxyl (OH) and chlorine (Cl) atoms play a crucial role in atmospheric chemistry, contributing to ozone and secondary organic aerosol (SOA) formation. noaa.govacs.org

Kinetic Studies of Reactions with Reactive Species (e.g., Chlorine Atoms)

The following table summarizes the room-temperature rate constants for the gas-phase reactions of some furanoids with OH and Cl radicals. It is expected that this compound would exhibit reactivity within a similar range.

| Compound | Rate Constant with OH (cm³ molecule⁻¹ s⁻¹) | Rate Constant with Cl (cm³ molecule⁻¹ s⁻¹) |

| Furan | ~4 x 10⁻¹¹ | ~2 x 10⁻¹⁰ |

| 2-Methylfuran (B129897) | Data not readily available | Data not readily available |

| 2,5-Dimethylfuran | Data not readily available | Higher than methyl- and ethylfurans |

Data sourced from general atmospheric chemistry literature for furanoids. acs.orgacs.org

Product Analysis of Oxidative Degradation Pathways

The atmospheric oxidation of furans, initiated by radicals like OH, can proceed through different pathways, including addition to the furan ring or hydrogen abstraction. acs.org These reactions lead to the formation of highly reactive intermediates that can undergo ring-opening, fragmentation, or further reactions with other atmospheric species.

The degradation of the furan ring often results in the formation of unsaturated 1,4-dicarbonyl compounds. acs.org The oxidative cleavage of the furan ring is a known transformation in organic synthesis, yielding various dicarbonyl products. organicreactions.org In the atmosphere, these degradation products can contribute to the formation of secondary organic aerosols.

Surface Chemistry and Heterogeneous Catalysis Interactions

The interaction of this compound with surfaces is relevant in the context of heterogeneous catalysis, particularly in biomass conversion processes. The furan ring can adsorb onto catalyst surfaces, and the aldehyde group can participate in various catalytic transformations.

The electrochemical oxidation of furanic aldehydes, such as HMF, has been studied on gold electrodes, revealing that the furan ring can influence the adsorption and reactivity of the aldehyde group. mpg.de In heterogeneous catalysis, the selective hydrogenation of the aldehyde group or the furan ring, or the hydrogenolysis of the C-O bonds, can be achieved using different catalytic systems. For instance, the self-condensation of propionaldehyde has been explored using heterogeneous acid and base catalysts. nih.gov While specific studies on the surface chemistry of this compound are limited, it is anticipated that its behavior would be governed by the combined properties of the furan ring and the propionaldehyde functional group, allowing for a range of catalytic transformations.

Adsorption and Reactivity on Metal Surfaces

The initial step in any heterogeneous catalytic reaction is the adsorption of the reactant molecule onto the catalyst surface. The mode and strength of this adsorption are critical determinants of the subsequent reaction pathway. For furanic aldehydes, including this compound, adsorption can occur through several functionalities: the furan ring, the aldehyde group, and the C=C bonds within the ring.

Studies on analogous compounds, such as furfural (B47365), provide significant insights. The orientation of the molecule on the metal surface dictates which bonds are activated. For instance, a flat-lying adsorption geometry, where the furan ring is parallel to the metal surface, is often observed on surfaces like Pt(111) and Pd(111). mdpi.comacs.org This orientation facilitates the hydrogenation of the furan ring. Conversely, an upright or tilted orientation, where the aldehyde group interacts more strongly with the surface, can favor the hydrogenation of the C=O bond.

The nature of the metal itself plays a pivotal role. Oxophilic metals, such as Fe(110), exhibit a strong interaction with the carbonyl group, promoting the hydrodeoxygenation pathway to produce species like 2-methylfuran from furfural. osti.gov In contrast, metals with weaker ring interactions, like copper, tend to favor the production of furan through decarbonylation. osti.gov Nickel surfaces have been shown to promote the hydrogenation of the aldehyde group followed by hydrogenolysis of the resulting hydroxyl group. researchgate.net

The presence of substituents on the furan ring, such as the methyl and propionaldehyde groups in this compound, influences the electronic properties and steric hindrance, which in turn affects the adsorption geometry and energy. While direct experimental data for this compound is limited, it is anticipated that it would exhibit competitive adsorption between the furan ring and the aldehyde group, with the specific metal surface determining the dominant interaction.

Table 1: Adsorption Characteristics of Furfural on Different Metal Surfaces (as an analogue for this compound)

| Metal Surface | Predominant Adsorption Mode | Favored Initial Reaction | Reference |

| Pt(111) | Furan ring parallel to surface | Ring Hydrogenation | mdpi.com |

| Pd(111) | Furan ring parallel to surface | Decarbonylation to furan | acs.org |

| Ni(111) | Strong interaction of the ring with the surface | Ring opening | osti.gov |

| Cu(111) | Weak interaction with the furan ring | Molecular desorption of furan | osti.gov |

| Fe(110) | Strong interaction with the carbonyl group | Hydrodeoxygenation | osti.gov |

Influence of Catalyst Structure on Reaction Selectivity

The structure of the catalyst, encompassing the active metal, the support material, and the presence of promoters or bimetallic formulations, is a powerful tool for controlling reaction selectivity in the conversion of furanic aldehydes.

Metal and Bimetallic Catalysts: The choice of metal is fundamental. Noble metals like Pd, Pt, and Ru are highly active for hydrogenation. mdpi.comcolab.wsscielo.org.co For instance, Pd-based catalysts have shown varied selectivity depending on the co-metal and support; Pd-Fe/SiO₂ favors the formation of 2-methylfuran from furfural. mdpi.com Non-noble metals such as Cu, Ni, and Co are also effective. Copper catalysts are particularly selective for the hydrogenation of the C=O group to an alcohol. nih.gov Nickel catalysts can promote both hydrogenation and hydrodeoxygenation. researchgate.net

Bimetallic catalysts often exhibit synergistic effects, leading to enhanced activity and selectivity. The addition of a second metal can modify the electronic properties of the active sites, alter the adsorption strength of reactants and intermediates, and create new reaction pathways.

Table 2: Effect of Catalyst Composition on Product Selectivity in Furfural Hydrogenation (as an analogue for this compound conversion)

| Catalyst | Major Product(s) | Key Structural Feature | Reference |

| Pd-Ni/MWNT | Tetrahydrofurfuryl alcohol | Bimetallic synergy on carbon nanotube support | mdpi.com |

| Pd-Fe/SiO₂ | 2-Methylfuran | Bimetallic catalyst on silica (B1680970) support | mdpi.com |

| Cu-based | Furfuryl alcohol | High selectivity for C=O hydrogenation | nih.gov |

| Ni/SiO₂ | Cyclopentanone | Ring rearrangement on acidic support | nih.gov |

| Ru/WO₃–ZrO₂ | Alkanes (Heptane/Octane) | Bifunctional catalyst with acidic support for HDO | rsc.org |

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of furanic compounds on catalyst surfaces. DFT calculations allow for the investigation of reaction pathways at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Adsorption and Energetics: DFT studies can predict the most stable adsorption geometries of reactants, intermediates, and products on various catalyst surfaces. acs.orgcam.ac.uk By calculating the adsorption energies, researchers can determine the strength of the interaction between the molecule and the surface, which is a key factor in catalyst activity and selectivity. For example, dispersion-corrected DFT calculations have shown that for furfural and related molecules, the most stable adsorption configuration on Pd(111) involves the furan ring lying flat on the surface. acs.org

Reaction Pathways and Transition States: A significant advantage of computational modeling is the ability to map out entire potential energy surfaces for a given reaction. This involves identifying all plausible elementary steps, calculating the energies of the corresponding intermediates, and determining the activation barriers for each step by locating the transition states. This allows for the identification of the most energetically favorable reaction pathway and the rate-determining step.

For instance, DFT studies on furfural conversion on Pd(111) have explored the competition between decarbonylation to furan and reduction to furfuryl alcohol, revealing that the activation energy for reduction is lower. acs.org Similar studies on different metal surfaces can explain the experimentally observed selectivities. Computational investigations have also shed light on the role of surface defects and promoters in enhancing catalytic activity.

While specific DFT studies on this compound are not widely available, the methodologies applied to simpler furanics like furfural and 2-methylfuran provide a robust framework for predicting its behavior. acs.orgnih.gov Such studies would involve modeling the adsorption of this compound on different metal slabs (e.g., Pt, Pd, Ni, Cu), followed by the systematic exploration of hydrogenation, hydrodeoxygenation, and ring-opening pathways to predict the most likely products and the optimal catalyst characteristics for their formation.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies

Chromatographic techniques are fundamental for separating 5-Methylfuran-2-propionaldehyde from complex mixtures, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of furan (B31954) derivatives like this compound. sielc.comnih.gov A common approach involves using a C18 column for separation. nih.govsigmaaldrich.commdpi.com For instance, a method for analyzing various furan derivatives, including 5-methyl-2-furaldehyde, utilized a C18 column and achieved satisfactory separation in under 30 minutes. nih.gov The mobile phase in such analyses often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.comnih.gov

Detection is frequently carried out using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification. nih.govmdpi.com The detection wavelength for furanic compounds is often set around 280 nm. nih.gov The sensitivity of HPLC methods is notable, with limits of detection (LOD) and limits of quantitation (LOQ) reported in the low mg/L range, making them suitable for detecting trace amounts in food and beverage samples. nih.gov For example, a validated HPLC-DAD method for furan derivatives in wine and apple cider reported LODs ranging from 0.002 to 0.093 mg/L and LOQs from 0.01 to 0.31 mg/L. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the trace analysis of volatile compounds such as this compound. mdpi.comresearchgate.net This method is often preferred for its ability to detect furan and its derivatives at very low concentrations in various food matrices. mdpi.comresearchgate.net The separation is typically performed on a capillary column, such as an HP-5MS, which can resolve various furan isomers. mdpi.comresearchgate.netmdpi.com For instance, a GC-MS/MS method was developed to separate furan and ten of its derivatives within 9.5 minutes using an HP-5MS column. mdpi.commdpi.com

The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity. restek.comnih.gov The use of an internal standard, such as furan-d4, is common for accurate quantification. thermofisher.com GC-MS methods have demonstrated low limits of detection, often in the nanogram per gram (ng/g) range, making them ideal for trace-level analysis in food. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques

For the analysis of volatile compounds like this compound in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a valuable sample preparation technique that is often coupled with GC-MS. mdpi.comrestek.com HS-SPME is a solvent-free method that extracts and concentrates volatile analytes from the headspace above the sample onto a coated fiber. restek.com The choice of fiber coating is crucial for efficient extraction; for highly volatile compounds like furans, a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating is often effective. mdpi.com

The optimized HS-SPME-GC-MS method allows for the sensitive detection and quantification of furan derivatives. nih.gov Factors such as extraction time, temperature, and sample matrix composition are optimized to achieve the best results. mdpi.comresearchgate.net This technique has been successfully applied to determine furan and its derivatives in a variety of food products, demonstrating good recovery and precision. mdpi.comnih.gov The use of SPME Arrow, a more robust and higher-capacity version of the traditional SPME fiber, has shown to provide even better sensitivity for furan analysis. restek.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules, including this compound. globalresearchonline.netresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.netnih.gov

In the ¹H NMR spectrum of a related compound, 3-(5-methylfuran-2-yl)propanal, specific signals corresponding to the protons on the furan ring, the methyl group, and the propanal side chain can be observed. rsc.org For example, the protons on the furan ring typically appear in the aromatic region of the spectrum, while the aldehyde proton shows a characteristic downfield shift. docbrown.info The chemical shifts and coupling patterns provide valuable information for confirming the molecular structure. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms in the furan ring, the methyl group, and the carbonyl group of the aldehyde are distinct and can be assigned to confirm the structure. chemicalbook.comwisc.edu Two-dimensional NMR techniques, such as HSQC, can be used to correlate the ¹H and ¹³C signals, further aiding in the unambiguous assignment of the spectral data. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by analyzing its vibrational modes. researchgate.netmdpi.com The FTIR spectrum displays absorption bands corresponding to the stretching and bending vibrations of the different bonds within the molecule.

Key characteristic absorption bands for furan derivatives include those for the C-H stretching of the furan ring, C=C stretching of the ring, and the C-O-C stretching of the ether linkage. mdpi.comresearchgate.net For this compound, specific peaks corresponding to the aldehyde functional group would also be present, notably the C=O stretching vibration of the carbonyl group, which typically appears as a strong band in the region of 1700-1750 cm⁻¹. mdpi.com The C-H stretching of the aldehyde group can also be observed. researchgate.net The presence and position of these bands provide a molecular fingerprint that can be used for identification. researchgate.netresearchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular formula and elucidating the structure of compounds like this compound. The compound, with the molecular formula C₈H₁₀O₂ and a molecular weight of approximately 138.16 g/mol , produces a distinct pattern of charged fragments when analyzed by MS. alfa-chemistry.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 138. This peak corresponds to the intact molecule after the loss of one electron. docbrown.info

The fragmentation pattern is key to confirming the structure. For aldehydes, fragmentation often occurs near the carbonyl group. miamioh.edu The analysis of fragmentation patterns for structurally similar compounds, such as 5-methylfurfural (B50972) and other aliphatic aldehydes, provides insight into the expected fragmentation of this compound. docbrown.infonist.gov Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangements. miamioh.edu A significant fragment would likely arise from the cleavage of the bond between the furan ring and the propanal side chain, leading to the formation of a stable, resonance-delocalized furfuryl-type cation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Ionic Fragment | Fragmentation Pathway Description |

| 138 | [C₈H₁₀O₂]⁺ | Molecular Ion ([M]⁺) |

| 137 | [C₈H₉O₂]⁺ | Loss of a hydrogen atom from the molecular ion ([M-1]⁺) |

| 109 | [C₇H₉O]⁺ | Loss of the formyl group ([CHO]) |

| 95 | [C₆H₇O]⁺ | Cleavage of the side chain, forming a stable methylfurfuryl cation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Represents fragments from the aliphatic portion of the side chain |

Biosensor and Enzyme-Coupled Detection Systems for Aldehydes

Biosensors and enzyme-coupled systems offer highly specific and sensitive detection of aldehydes, including furan derivatives. These systems often utilize the enzyme aldehyde dehydrogenase (ALDH). nih.govmdpi.comacs.org The fundamental principle involves the ALDH-catalyzed oxidation of an aldehyde to its corresponding carboxylic acid. mdpi.com

This enzymatic reaction typically requires the cofactor β-nicotinamide adenine (B156593) dinucleotide (NAD⁺), which is simultaneously reduced to NADH. mdpi.com The amount of NADH produced is directly proportional to the concentration of the aldehyde in the sample and can be measured using electrochemical or spectroelectrochemical methods. mdpi.comacs.org

To enhance sensitivity and performance, ALDH is often paired with a second enzyme in a coupled system. For instance, NADH oxidase can be used to react with the produced NADH, generating a signal that is easily detected. nih.gov Such systems have been effectively used in the analysis of food products to detect related compounds like 2-furaldehyde, demonstrating their applicability for the aldehyde class. nih.gov

Table 2: Components of a Typical Enzyme-Coupled Biosensor for Aldehyde Detection

| Component | Function | Example |

| Recognition Element | Specifically binds and catalyzes the conversion of the target aldehyde. | Aldehyde Dehydrogenase (ALDH) acs.org |

| Co-factor | Required for the enzymatic reaction; its conversion is monitored. | NAD⁺ (converted to NADH) mdpi.com |

| Transducer | Converts the biochemical reaction (e.g., NADH production) into a measurable signal. | Electrochemical Electrode acs.org |

| Coupled Enzyme (Optional) | Regenerates the cofactor or amplifies the signal. | NADH Oxidase or Diaphorase nih.govmdpi.com |

Isotope Dilution Mass Spectrometry for Quantitative Precision

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving the highest level of accuracy and precision in the quantification of chemical compounds. This technique is particularly valuable for complex samples where matrix effects can interfere with other quantitative methods. nih.gov

The IDMS procedure involves adding a precisely known amount of an isotopically labeled version of the target analyte to the sample before any processing or analysis. For this compound, this would involve a "spike" of the compound synthesized with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govusgs.gov

After adding the internal standard, the sample is homogenized and prepared for analysis. During mass spectrometry, the instrument measures the ratio of the naturally occurring (unlabeled) analyte to the isotopically labeled internal standard. Because the labeled and unlabeled compounds behave almost identically during extraction, purification, and ionization, this ratio remains constant regardless of sample loss. nih.gov This allows for a highly accurate calculation of the original concentration of the analyte in the sample.

Table 3: Principles of Isotope Dilution Mass Spectrometry (IDMS)

| Step | Principle | Rationale |

| 1. Spiking | A known quantity of an isotopically labeled internal standard is added to the sample. | The labeled standard serves as a reference for quantification. |

| 2. Equilibration | The sample and the internal standard are thoroughly mixed to ensure homogeneity. | Ensures the native analyte and the standard are subjected to identical conditions. |

| 3. Sample Preparation | The analyte and standard are extracted and purified from the sample matrix. | Losses of analyte during this stage will be mirrored by losses of the standard. |

| 4. MS Analysis | A mass spectrometer measures the intensity ratio of the native analyte to the labeled standard. | The ratio is used to calculate the analyte's concentration, correcting for procedural losses. nih.gov |

Biological Activities and Mechanistic Insights

Impact on Biochemical Pathways and Metabolic Processes

Modulation of Maillard Reaction Product Formation (e.g., PhIP Inhibition)

The Maillard reaction, a non-enzymatic browning process, is responsible for the color and flavor of many cooked foods. However, it can also lead to the formation of potentially harmful compounds, such as heterocyclic amines (HCAs). One such HCA is 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), which has been classified as a possible human carcinogen. Research has shown that certain furan (B31954) aldehydes, formed during the Maillard reaction, can inhibit the formation of PhIP.

Studies on 5-methyl-2-furfural, a compound structurally related to 5-Methylfuran-2-propionaldehyde, have demonstrated its significant inhibitory effect on PhIP formation. acs.orgacs.orguga.edu The mechanism of inhibition involves the direct interaction of the furan aldehyde with phenylalanine, a precursor of PhIP. acs.orguga.edu By reacting with phenylalanine, 5-methyl-2-furfural effectively reduces the amount of this amino acid available for the reactions that lead to PhIP. This interaction forms a Schiff base, which diverts the pathway away from the production of phenylacetaldehyde, a key intermediate in PhIP synthesis. acs.orguga.edu

The inhibitory effect of 5-methyl-2-furfural on PhIP formation has been observed in both chemical models and food systems, such as roasted pork patties. acs.orguga.edu The addition of glucose to these systems was found to increase the formation of 5-methyl-2-furfural, which in turn correlated with a decrease in PhIP levels. acs.orguga.edu

Table 1: Correlation of 5-methyl-2-furfural with PhIP Formation

| Parameter | Correlation Coefficient (r) | Coefficient of Determination (R²) |

|---|---|---|

| 5-methyl-2-furfural vs. PhIP | -0.7959 | 0.9864 |

Data from chemical model studies showing a strong negative linear correlation between the concentration of 5-methyl-2-furfural and the formation of PhIP. uga.edu

Interaction with Biological Macromolecules (e.g., Amino Acids, Proteins)

The primary mechanism by which 5-methylfuran derivatives inhibit PhIP formation is through their direct interaction with amino acids, specifically phenylalanine. acs.orguga.edu This interaction is a key example of how small molecules generated during food processing can modulate the formation of other compounds by reacting with biological macromolecules.

The reaction between the aldehyde group of the furan compound and the amino group of phenylalanine leads to the formation of a Schiff base. acs.orguga.edu This covalent modification of phenylalanine prevents it from participating in the subsequent steps of the Maillard reaction that would otherwise lead to the formation of PhIP. acs.orguga.edu While the primary research has focused on phenylalanine, it is plausible that furan aldehydes could also react with other amino acids or the N-terminal amino groups of proteins, although this has not been as extensively studied in the context of PhIP inhibition.

Enzymatic Transformations and Biocatalysis

The furan ring and the aldehyde group present in this compound make it a potential substrate for various enzymatic transformations. While specific studies on this particular compound are limited, research on structurally similar furan aldehydes provides insights into its likely biocatalytic fate.

Investigation of Enzyme-Substrate Interactions

Enzymes such as oxidoreductases are known to act on furan aldehydes. For instance, some bacteria have evolved aldehyde/alcohol oxidoreductases (AAORs) that can reduce toxic furan aldehydes to their less toxic alcohol counterparts. nih.gov One such enzyme, YugJ from Bacillus subtilis, has been identified as an atypical AAOR that shows high substrate specificity for 5-hydroxymethylfurfural (B1680220) (HMF), a related furan aldehyde. nih.gov The enzyme's activity is dependent on NADPH and a Ni2+ cofactor. nih.gov Structural analyses of YugJ have provided insights into its substrate-binding mode, which could be relevant for understanding the interaction with other furan aldehydes like this compound. nih.gov

Furthermore, some enzymes can oxidize furan aldehydes to their corresponding carboxylic acids. Recombinant Escherichia coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) has been used for the biocatalytic synthesis of furan carboxylic acids from furan aldehydes. acs.org The efficiency of this biotransformation can be affected by the toxicity of both the furan aldehyde substrate and the carboxylic acid product to the whole-cell biocatalyst. acs.org

Identification of Biotransformation Products

The primary biotransformation products of furan aldehydes are the corresponding alcohols and carboxylic acids, resulting from reduction and oxidation reactions, respectively.

Reduction: The enzymatic reduction of the aldehyde group of a furan aldehyde yields a furan alcohol. For example, 5-hydroxymethylfurfural (HMF) can be reduced to 2,5-bis(hydroxymethyl)furan (BHMF). rsc.orgcsic.es This reaction is often catalyzed by alcohol dehydrogenases. rsc.org

Oxidation: The enzymatic oxidation of a furan aldehyde produces a furan carboxylic acid. For instance, furfural (B47365) can be converted to furoic acid. researchgate.net This transformation can be achieved using whole-cell biocatalysts or isolated enzymes. acs.org

It is therefore highly probable that this compound would be enzymatically converted to 5-methylfuran-2-propanol via reduction or 5-methylfuran-2-propionic acid via oxidation.

Role in Biosynthetic Pathways and Metabolic Engineering Contexts

Furan-containing compounds are recognized for their potential as bio-based platform chemicals. The U.S. Department of Energy has highlighted furan derivatives in its list of "Top Value Added Chemicals from Biomass," underscoring their significance in the development of sustainable chemical processes. uga.edu

While a specific natural biosynthetic pathway for this compound is not well-documented, the enzymatic synthesis of other furan compounds has been investigated. For example, the enzyme 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate synthase (MfnB), found in methanogens, can catalyze the formation of a furan-containing compound from two molecules of glyceraldehyde-3-phosphate. uga.edumorressier.com This demonstrates the existence of enzymatic machinery capable of constructing the furan ring from simple precursors.

The potential to produce furan derivatives through microbial fermentation has led to interest in metabolic engineering approaches. By expressing specific enzymes in microbial hosts, it may be possible to develop engineered strains capable of producing tailored furan compounds, including those not naturally synthesized by the organism. researchgate.net The detoxification of furan aldehydes, which can be inhibitory to microbial growth, is also a key consideration in these metabolic engineering strategies. researchgate.netnih.gov The conversion of furan aldehydes to their less toxic alcohol or acid forms is a crucial step in enabling robust microbial production platforms for furan-based chemicals. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) |

| 5-methyl-2-furfural |

| Phenylalanine |

| Phenylacetaldehyde |

| Glucose |

| 5-hydroxymethylfurfural (HMF) |

| 2,5-bis(hydroxymethyl)furan (BHMF) |

| Furfural |

| Furoic acid |

| 5-methylfuran-2-propanol |

| 5-methylfuran-2-propionic acid |

| 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate |

Intermediary Role in Complex Biochemical Syntheses

The furan ring, particularly in substituted forms like 5-methylfuran derivatives, serves as a crucial building block in the synthesis of a wide range of value-added chemicals and complex molecules. While direct research on this compound as an intermediate is specific, the role of its parent compounds, 2-methylfuran (B129897) and 5-methylfurfural (B50972), is well-documented in biomass conversion and chemical synthesis, establishing a clear precedent for its potential utility.

2-methylfuran, which can be produced from the hydrogenation of biomass-derived furfural, is a significant platform chemical. It participates in hydroxyalkylation/alkylation reactions with various biomass-derived carbonyl compounds, such as aldehydes and ketones, to form products with longer carbon chains mdpi.com. These products are valuable precursors for liquid fuels and other chemicals mdpi.com. For example, 2-methylfuran can react with furfural to produce 5,5′-(furan-2-ylmethylene)bis(2-methylfuran), a reaction that has been optimized to achieve high yields using specialized resin catalysts mdpi.com.

Similarly, 5-methylfurfural, an aldehyde derived from cellulose (B213188) products, is a versatile synthetic intermediate. wikipedia.org Its synthesis has been explored from precursors like rhamnose and 5-hydroxymethylfurfural with the goal of using it as a precursor for biogasoline and other applications in medicine and agriculture wikipedia.org. The reactivity of the aldehyde and the furan ring allows for its conversion into a variety of other compounds, such as 5-methylfurfuryl alcohol through reduction wikipedia.org. The established reactivity of these related methyl-furan compounds underscores the potential of this compound to act as a reactive intermediate in the synthesis of more complex organic molecules.

Computational Modeling of Metabolic Flux and Pathway Design

Computational tools are increasingly vital for designing and optimizing artificial metabolic pathways to produce valuable compounds. Techniques like Genome-Scale Metabolic Modeling (GSM) and Flux Balance Analysis (FBA) allow for the in-silico optimization of intracellular metabolic reactions to enhance the production of a target molecule. nih.gov These models can simulate the flow of metabolites through a complex network of biochemical reactions, identifying potential bottlenecks and suggesting genetic modifications, such as gene knockouts or the introduction of novel enzymes, to improve yield and efficiency. nih.gov

The design process often involves incorporating metabolic pathways from different organisms to create novel, more efficient routes that may not exist in nature. nih.gov For instance, introducing a bypass route like the glyoxylate (B1226380) pathway has been used to enhance succinic acid production in cyanobacteria. nih.gov This approach makes it possible to biosynthesize target compounds by starting with known biological molecules and constructing pathways using enzymes that may be engineered to alter their substrate specificity or enhance their activity. nih.gov

This computational approach is highly effective for exploring a vast number of potential biosynthetic routes. In one study focused on producing methyl ethyl ketone precursors, computational methods identified numerous alternative pathways, with some lumped reactions having over seven alternative enzymatic subnetworks. biorxiv.org This diversity provides flexibility in metabolic engineering design. biorxiv.org The analysis can cluster pathways based on features like core precursors, byproducts, and enzyme classes, which helps in identifying the biochemical principles that govern the yield of each pathway. biorxiv.org Such detailed understanding is crucial for the rational design of synthetic pathways for producing specific chemicals, including furan derivatives like this compound.

Table 1: Illustrative Example of Computational Pathway Design Features

| Design Aspect | Description | Relevance to Biosynthesis |

|---|---|---|

| Flux Balance Analysis (FBA) | A mathematical method for simulating metabolism at the genome-scale to predict metabolite flow. | Optimizes pathways to maximize the production of a target compound while maintaining cell growth. nih.gov |

| Pathway Diversity | Computational tools can identify multiple alternative enzymatic routes to the same product. | Provides flexibility in choosing pathways based on enzyme availability, efficiency, and host organism compatibility. biorxiv.org |

| Heterologous Enzymes | Introduction of enzymes from different species into a host organism. | Creates novel biosynthetic routes not found in the host, enabling the production of non-native compounds. nih.gov |

| Pathway Clustering | Grouping of identified pathways based on shared characteristics (e.g., precursors, intermediates). | Helps to understand the relationship between pathway structure and performance metrics like theoretical yield. biorxiv.org |

Structure-Activity Relationships in Biological Systems

The biological activity of furan-based compounds is intrinsically linked to their chemical structure, a concept known as the Structure-Activity Relationship (SAR). The furan ring is a versatile scaffold found in many bioactive compounds, and slight modifications to its substitution pattern can lead to significant differences in pharmacological effects. ijabbr.comresearchgate.net The inclusion of the furan nucleus is a recognized strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, as the ether oxygen can increase polarity and potential for hydrogen bonding, which may improve solubility and bioavailability. slideshare.net

Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial (antibacterial, antifungal), anti-inflammatory, analgesic, and effects on the central nervous system. ijabbr.comresearchgate.net The specific type and position of substituent groups on the furan ring determine the molecule's ability to interact with biological targets like enzymes or receptors. ijabbr.com For example, systematic changes to the chemical structure of furan derivatives are made to analyze how these modifications impact their potency and efficacy, with the goal of optimizing them as potential therapeutic agents. ijabbr.com

Studies on various furan derivatives illustrate these SAR principles. For instance, certain 2,4-disubstituted furan derivatives have shown superior activity against bacteria like Escherichia coli, while other derivatives exhibit potent action against Staphylococcus aureus. ijabbr.comresearchgate.net This highlights how the nature and placement of functional groups attached to the furan core are critical for determining both the potency and the spectrum of biological activity. researchgate.net The lipophilicity of the molecule is another crucial parameter in SAR studies, often influencing a compound's ability to cross cell membranes and interact with its target. mdpi.com

Table 2: Examples of Structure-Activity Relationships in Furan Derivatives

| Furan Derivative Structure | Reported Biological Activity | Reference(s) |

|---|---|---|

| 2,4-disubstituted furan derivatives | Antibacterial activity, particularly against Escherichia coli and Proteus vulgaris. | ijabbr.com |

| Aryl furan derivative | Broad-spectrum antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. | ijabbr.comresearchgate.net |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. | ijabbr.com |

Emerging Applications and Future Research Directions

Role as a Key Intermediate in Fine Chemical Synthesis

5-Methylfuran-2-propionaldehyde is recognized commercially as a valuable synthetic intermediate. Chemical suppliers categorize it under intermediates for pharmaceuticals and biochemicals, highlighting its role as a building block for more complex molecules cymitquimica.com. Its structure, featuring both a furan (B31954) ring and an aldehyde functional group, makes it a versatile reactant for various organic transformations.

While specific industrial-scale synthetic pathways originating from this compound are not widely published in primary research literature, it is offered by chemical companies for experimental and research purposes, indicating its utility in the development of new chemical entities cymitquimica.com. The compound's availability from suppliers of organic laboratory chemicals underscores its role in research and development settings aimed at creating novel compounds rxweb-prd.com.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10O2 | guidechem.com |

| Molecular Weight | 138.16 g/mol | |

| CAS Number | 34756-16-6 | guidechem.com |

| EINECS Number | 252-190-1 | guidechem.com |

| Appearance | Light yellow transparent liquid | guidechem.com |

| Boiling Point | 58°C at 4 mmHg |

This interactive table summarizes key properties of the compound.

Contributions to Advanced Materials Development

The potential application of this compound in the field of advanced materials is an area of emerging interest, though specific research is limited. It is listed commercially under the polymer category by some chemical sourcing platforms, which suggests a potential, albeit underexplored, role as a monomer or an additive in polymer synthesis europa.eu. A document from a chemical supplier also lists the compound in a catalog for water treatment chemicals, although its specific function in this context is not detailed guidechem.com. The broader class of furan-based compounds is known for its ability to be polymerized, but direct studies on the polymerization of this compound are not yet prevalent in the scientific literature. Further investigation is required to determine its specific contributions to the development of advanced polymers or functional materials.

Environmental Fate and Degradation Studies

The environmental impact of this compound is a subject of regulatory interest. The European Chemicals Agency (ECHA) includes the compound in its Public Activities Coordination Tool (PACT), indicating that it is under evaluation by authorities. However, detailed studies on its specific environmental fate, biodegradability, and degradation pathways are not widely available.

General research on the biodegradation of furan aldehydes suggests that microorganisms typically metabolize these compounds through the oxidation or reduction of the aldehyde group. While this provides a likely starting point for the degradation of this compound, specific pathways and the products of its breakdown in the environment remain a key area for future research.

Biofuel Precursor Derivatization and Valorization

The valorization of biomass-derived furans into biofuels is a significant area of green chemistry research. However, current studies primarily focus on the conversion of more common furanic platform molecules, such as 2-methylfuran (B129897) and furfural (B47365). There is currently a lack of published research detailing the direct derivatization or valorization of this compound into biofuel precursors. Its structural relationship to these key biofuel precursors suggests potential applicability, but dedicated research is needed to explore and establish viable conversion pathways.

Development of Advanced Catalytic Systems for Production and Transformation

Advanced catalytic systems are crucial for the efficient synthesis and conversion of furan-based chemicals. Research in this area has largely concentrated on catalysts for producing and upgrading high-volume furanics like furfural and 2-methylfuran. To date, there is a gap in the scientific literature regarding the development of advanced catalytic systems designed specifically for either the production of this compound or its subsequent chemical transformations. The design of selective and efficient catalysts for this particular compound represents an open field for future research and development, which could unlock its potential as a valuable chemical intermediate.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 5-Methylfuran-2-propionaldehyde?

To confirm the structure and purity of this compound, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups and confirm molecular structure.

- Infrared Spectroscopy (IR) : To detect characteristic carbonyl (C=O) and furan ring vibrations.

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and quantification.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula.

These methods are standard for furan derivatives, as demonstrated in studies on structurally similar compounds like 5-(Hydroxymethyl)furan-2-carbaldehyde .

Basic: What synthetic routes are available for this compound?

Common synthetic pathways include:

- Friedel-Crafts Acylation : Using furan derivatives and acylating agents in the presence of Lewis acids.

- Oxidation of Alcohol Precursors : For example, controlled oxidation of 5-methylfurfuryl alcohol using mild oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .

- Cross-Coupling Reactions : Palladium-catalyzed reactions to introduce the propionaldehyde group.

These methods are adapted from protocols for synthesizing related furan aldehydes, such as 5-(Methoxymethyl)furan-2-carbaldehyde .

Advanced: How can researchers design experiments to evaluate the stability of this compound under varying conditions?

A robust experimental design should include:

- Environmental Stress Testing : Expose the compound to heat (40–80°C), UV light, and humidity (40–80% RH) over defined time intervals.

- Analytical Monitoring : Use HPLC or GC-MS to track degradation products and quantify remaining parent compound.

- pH-Dependent Stability : Assess stability in buffers ranging from pH 2–12 to identify optimal storage conditions.

- Kinetic Modeling : Calculate degradation rates and activation energy using Arrhenius equations.

This approach aligns with stability studies for structurally similar aldehydes, where chemical stability under storage conditions is critical .

Advanced: What safety protocols are recommended for handling this compound given limited toxicological data?

Due to insufficient toxicological data (common for novel furan derivatives), researchers should:

- Assume Acute Toxicity : Classify the compound as harmful (Category 4, H302) based on analogous substances like 5-(Methoxymethyl)furan-2-carbaldehyde .

- Use Engineering Controls : Conduct experiments in fume hoods with local exhaust ventilation.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Preparedness : Implement first-aid measures for skin/eye contact (e.g., rinsing with water for 15 minutes) and maintain emergency oxygen supplies .

Advanced: How can contradictions in reported biological activities of this compound be resolved?

To address inconsistencies in literature:

- Standardize Assay Conditions : Use uniform cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and positive controls (e.g., ascorbic acid for antioxidant assays).

- Dose-Response Analysis : Establish EC50/IC50 values across multiple replicates.

- Meta-Analysis : Apply systematic review frameworks (e.g., EFSA’s methodology for 5-HMF) to categorize studies by quality, model system, and experimental design .

- Mechanistic Studies : Use molecular docking or CRISPR screens to identify target pathways and validate activity .

Advanced: What strategies optimize the detection of this compound in complex matrices?

For trace analysis in biological or environmental samples:

- Sample Preconcentration : Solid-phase extraction (SPE) with C18 or mixed-mode sorbents.

- Derivatization : Enhance GC-MS sensitivity by converting the aldehyde to a stable hydrazone or oxime derivative.

- Tandem Mass Spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) for selective quantification.

These methods are adapted from protocols for detecting 5-HMF in honey and other matrices .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological targets.

- QSAR Models : Corrogate structure-activity relationships using databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.